molecular formula C36H43N3O7 B600936 Carvedilol impurity A CAS No. 1076199-79-5

Carvedilol impurity A

Cat. No.: B600936
CAS No.: 1076199-79-5
M. Wt: 629.76
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Description

Carvedilol impurity A is a byproduct formed during the synthesis of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension and heart failure. This impurity is one of several that can be present in pharmaceutical formulations of carvedilol and is monitored to ensure the safety and efficacy of the drug.

Mechanism of Action

Target of Action

Carvedilol impurity A, also known as 1-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol, primarily targets β1, β2, and α1-adrenoceptors . These receptors play a crucial role in the cardiovascular system, with β1 and β2-adrenoceptors primarily found in the heart and α1-adrenoceptors in the vasculature .

Mode of Action

This compound acts as an adrenergic antagonist , blocking the β1, β2, and α1-adrenoceptors . The S(-) enantiomer of carvedilol has a higher affinity for the cardiac β1 and β2-adrenoceptors, while the R(+) enantiomer primarily blocks α1-adrenoceptors . This dual action leads to a reduction in cardiac work and peripheral vasodilation .

Biochemical Pathways

This compound affects the adrenergic signaling pathway. By blocking β-adrenoceptors, it inhibits the conversion of ATP to cAMP, reducing the activation of protein kinase A (PKA). This results in decreased heart rate and contractility . By blocking α1-adrenoceptors, it inhibits the IP3/DAG pathway, leading to vasodilation .

Result of Action

The molecular and cellular effects of this compound’s action include reduced heart rate, decreased cardiac contractility, and peripheral vasodilation . These effects contribute to its therapeutic benefits in managing conditions like hypertension and heart failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors affecting its solubility and bioavailability, such as pH and presence of food, can impact its absorption and hence, its therapeutic effect . Additionally, genetic polymorphisms in metabolic enzymes like CYP2D6 can influence its metabolism and consequently, its efficacy and safety .

Biochemical Analysis

Biochemical Properties

Carvedilol impurity A, like Carvedilol, may interact with various enzymes and proteins. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 and to a lesser extent, CYP2C9 . These interactions are followed by Phase II conjugating reactions such as glucuronidation and sulfation .

Cellular Effects

It is known that Carvedilol influences cell function by blocking adrenergic receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects.

Molecular Mechanism

Carvedilol’s mechanism involves blocking β1-adrenoceptors and arrestin-biased signalling via β2-adrenoceptors . It is possible that this compound may have similar interactions at the molecular level.

Temporal Effects in Laboratory Settings

Carvedilol and its impurities have been separated and quantified using high-performance liquid chromatography, indicating its stability for analysis .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Carvedilol have shown that it significantly decreases heart rate and left ventricular dP/dt (max) at all dose levels consistent with β-adrenoceptor blockade .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Carvedilol. Carvedilol is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 and to a lesser extent, CYP2C9 . These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Transport and Distribution

Carvedilol, being a lipophilic drug, undergoes mainly biliary elimination by the liver . It is plausible that this compound may have similar transport and distribution characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carvedilol impurity A can be synthesized through various synthetic routes. One common method involves the reaction of carvedilol with specific reagents under controlled conditions. For instance, the synthesis may involve the use of solvents like acetonitrile and water, with the pH adjusted using formic acid . The reaction is typically carried out at a controlled temperature and monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound is closely monitored to minimize its presence in the final pharmaceutical product. The use of advanced chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), allows for the efficient separation and quantification of impurities . This ensures that the levels of impurity A remain within acceptable limits as defined by regulatory authorities.

Chemical Reactions Analysis

Types of Reactions: Carvedilol impurity A can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically optimized to achieve high yields and purity of the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products.

Scientific Research Applications

Carvedilol impurity A has several scientific research applications, including:

Comparison with Similar Compounds

  • Carvedilol impurity B
  • Carvedilol impurity C
  • Carvedilol impurity D
  • Carvedilol impurity E

Comparison: Carvedilol impurity A is unique in its chemical structure and formation pathway compared to other impurities. While all these impurities are byproducts of the carvedilol synthesis process, they differ in their chemical properties and potential impact on the drug’s safety and efficacy. For instance, impurity C is known to have a different retention time and chemical behavior in chromatographic analyses compared to impurity A .

By understanding the unique characteristics of this compound and its comparison with similar compounds, researchers and pharmaceutical manufacturers can better control and minimize its presence in the final product, ensuring the highest standards of drug safety and efficacy.

Properties

IUPAC Name

1-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43N3O7/c1-42-31-13-5-7-15-33(31)44-20-18-37-22-26(40)23-39(19-21-45-34-16-8-6-14-32(34)43-2)24-27(41)25-46-35-17-9-12-30-36(35)28-10-3-4-11-29(28)38-30/h3-17,26-27,37-38,40-41H,18-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTOXYJJIRJNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661859
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{(2-hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propyl)[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-79-5
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{(2-hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propyl)[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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